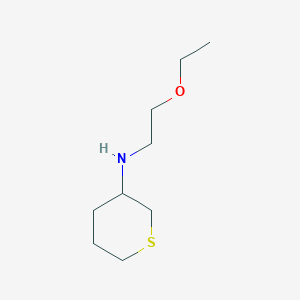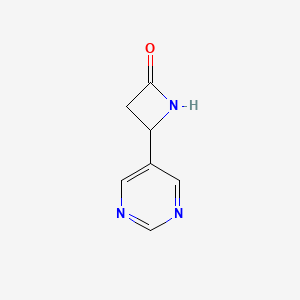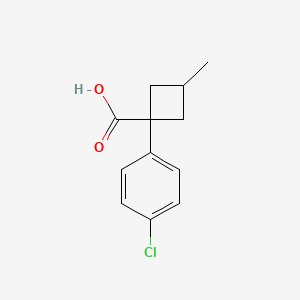![molecular formula C5H6F2N4S B13317128 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H6F2N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of difluoromethyl and sulfanyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as zinc chloride (ZnCl2) and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity this compound. Safety protocols and environmental regulations are strictly followed to minimize any hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Thio-containing Pyrimidines: These compounds have similar structures but with a thio group instead of a sulfanyl group.
Difluoromethylated Pyrimidines: Compounds with difluoromethyl groups attached to different positions on the pyrimidine ring.
Uniqueness
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is unique due to the presence of both difluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H6F2N4S |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-(difluoromethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H6F2N4S/c6-4(7)12-5-10-2(8)1-3(9)11-5/h1,4H,(H4,8,9,10,11) |
Clave InChI |
XCKZBRBHSGFFMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1N)SC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)





![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317127.png)

![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)

